molecular formula C8H6N2O3 B2838140 2-amino-1,3-benzoxazole-5-carboxylic acid CAS No. 345958-13-6

2-amino-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B2838140
CAS No.: 345958-13-6
M. Wt: 178.147
InChI Key: HDSPGGFTQAEPDL-UHFFFAOYSA-N
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Description

2-amino-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and various biological activities. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Mechanism of Action

Target of Action

The compound 2-amino-1,3-benzoxazole-5-carboxylic acid, also known as 5-Benzoxazolecarboxylic acid, 2-amino- or 2-Aminobenzo[d]oxazole-5-carboxylic acid, is a benzoxazole derivative . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can lead to changes in the function of the target proteins or enzymes, thereby affecting the progression of diseases.

Biochemical Pathways

Benzoxazole derivatives are known to affect various pathways involved in disease formation and proliferation, such as those involving dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc .

Result of Action

Benzoxazole derivatives, including this compound, exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The specific molecular and cellular effects of this compound would depend on its interaction with its target proteins or enzymes and the resulting changes in their function.

Biochemical Analysis

Biochemical Properties

2-Amino-1,3-benzoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its broad biological activities. For instance, benzoxazole derivatives have been found to target enzymes such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These interactions are crucial in the pathway of disease formation and proliferation .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, benzoxazole derivatives have shown antimicrobial, antifungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The planar benzene ring of the benzoxazole scaffold allows efficient interaction with biological targets, forming π-π stacking or π-cation interaction with the host molecule .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized and evaluated for their antifungal activities against eight phytopathogenic fungi .

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and proteins, suggesting their involvement in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide, followed by hydrolysis to yield the desired product. Another approach involves the use of microwave irradiation to facilitate the cyclization process, which can be performed under catalyst-free conditions in green media .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-amino-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-amino-1,3-benzoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

    2-Aminobenzothiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-Aminobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

    2-Aminobenzoxazole: Lacks the carboxylic acid group.

Uniqueness: The presence of both amino and carboxylic acid functional groups in this compound provides unique reactivity and versatility, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPGGFTQAEPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345958-13-6
Record name 2-amino-1,3-benzoxazole-5-carboxylic acid
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